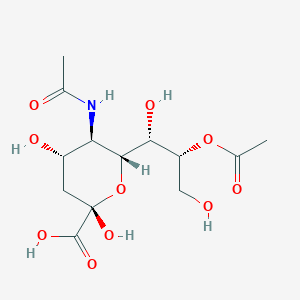

8-O-Acetyl-N-acetylneuraminic acid

Descripción

Propiedades

Número CAS |

18529-64-1 |

|---|---|

Fórmula molecular |

C13H21NO10 |

Peso molecular |

351.31 g/mol |

Nombre IUPAC |

(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-acetyloxy-1,3-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C13H21NO10/c1-5(16)14-9-7(18)3-13(22,12(20)21)24-11(9)10(19)8(4-15)23-6(2)17/h7-11,15,18-19,22H,3-4H2,1-2H3,(H,14,16)(H,20,21)/t7-,8+,9+,10+,11+,13-/m0/s1 |

Clave InChI |

PPOPOQUIFLBQOB-GRRZBWEESA-N |

SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)OC(=O)C)O)(C(=O)O)O)O |

SMILES isomérico |

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)OC(=O)C)O)(C(=O)O)O)O |

SMILES canónico |

CC(=O)NC1C(CC(OC1C(C(CO)OC(=O)C)O)(C(=O)O)O)O |

Sinónimos |

8-ANANA 8-O-acetyl-N-acetylneuraminic acid |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Virology and Pathogenicity

Role in Viral Binding:

8-O-AcNeu5Ac has been implicated in the binding mechanisms of several viruses, including coronaviruses and influenza viruses. Research indicates that O-acetylated sialic acids, including 8-O-AcNeu5Ac, can influence the pathogenicity of viruses by altering receptor recognition on host cells. For example, specific human respiratory viruses have shown a unique binding affinity for 9-O-acetylated disialosides, which include structures containing 8-O-AcNeu5Ac .

Case Study: Influenza Virus

A study demonstrated that 8-O-AcNeu5Ac significantly affects the hemagglutinin activity of the influenza virus. This modification can inhibit viral entry by blocking the interaction between viral hemagglutinin and host cell receptors . The presence of O-acetyl groups on sialic acids has been shown to enhance resistance against sialidases, enzymes that facilitate viral release from infected cells.

Therapeutic Developments

Potential Vaccine Targets:

The unique properties of 8-O-AcNeu5Ac make it a candidate for vaccine development. Its ability to modulate immune responses suggests that it could be used to design glyco-conjugate vaccines that enhance immunogenicity against specific pathogens . The selective inhibition of viral neuraminidases by O-acetylated sialic acids points to their potential as therapeutic agents in antiviral strategies.

Glycotherapy:

The synthesis and application of O-acetylated sialic acids like 8-O-AcNeu5Ac are being explored in carbohydrate-based therapeutics. These compounds can be utilized to create glyco-conjugates that target specific receptors on pathogens or modulate immune responses, thereby providing avenues for novel treatment strategies .

Analytical Techniques and Research Methodologies

Detection and Quantification:

Advanced analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy have been employed to study the distribution and concentration of 8-O-AcNeu5Ac in biological samples. For instance, gas chromatography coupled with mass spectrometry has allowed researchers to identify multiple sialic acid derivatives in mouse tissues, including various O-acetylated forms . This capability enhances our understanding of the biological roles and distributions of these compounds.

Biological Significance

Cytoprotective Functions:

Sialic acids, including 8-O-AcNeu5Ac, are known for their cytoprotective roles on cell membranes. They contribute to cellular interactions and signaling pathways that are crucial for maintaining cellular integrity under stress conditions . The presence of O-acetyl groups may further enhance these protective functions by modulating interactions with pathogens.

Comparación Con Compuestos Similares

Table 1: Key Structural and Functional Differences Among O-Acetylated Sialic Acids

Key Findings :

- Biological Functions : The C-8 O-acetyl group enhances binding to certain viruses (e.g., influenza) and regulates antibody-dependent cellular cytotoxicity by altering Fc sialylation .

Comparison with N-Glycolylneuraminic Acid (Neu5Gc)

Neu5Gc, a hydroxylated variant at the C-5 position, differs from Neu5,8Ac₂ in biosynthesis and distribution. Unlike Neu5,8Ac₂, Neu5Gc is absent in humans due to a CMAH gene mutation but is abundant in other mammals.

Dimeric and Multivalent Derivatives

The dimeric form of Neu5Ac, 8-O-(N-acetylneuraminyl)-N-acetylneuraminic acid disodium salt (CAS 149331-75-9), features an α2→8 linkage between two Neu5Ac residues. Compared to monomeric Neu5,8Ac₂, this dimer has a higher molecular weight (646.5 Da) and is used in studies probing multivalent glycan interactions, such as bacterial polysaccharide capsules and viral adhesion .

Stability and Reactivity

O-acetylation at C-8 increases steric hindrance, reducing susceptibility to esterases compared to C-9 acetylated forms . This stability makes Neu5,8Ac₂ a preferred candidate for glycoengineering applications.

Métodos De Preparación

Stepwise Protection and Acetylation

In one protocol, Neu5Ac is first peracetylated to protect all hydroxyl groups, followed by selective deprotection of the C8 position. For example, mild acid hydrolysis (0.01 N HCl at 84°C for 1 hour) selectively removes acetyl groups from specific positions while leaving others intact. Subsequent acetylation with acetic anhydride in pyridine introduces the 8-O-acetyl group. This method, however, requires meticulous optimization to avoid over-acetylation or degradation of the sialic acid backbone.

Reductive Denitration and Bromoetherification

A synthesis pathway described by for Neu5Ac derivatives involves reductive denitration using tributyltin hydride (BuSnH) and bromoetherification with N-bromosuccinimide (NBS). While originally developed for deuterated Neu5Ac, this method can be adapted for 8-O-acetylation by introducing acetyl-protected intermediates at the C8 position during the anhydrononitol formation stage. Yields for analogous steps range from 70–85%, depending on the protecting groups used.

Chemoenzymatic Synthesis Using Sialic Acid Aldolases

Chemoenzymatic strategies leverage the substrate promiscuity of sialic acid aldolases, such as the Pasteurella multocida P-1059 enzyme (PmNanA), to condense modified monosaccharides with pyruvate.

PmNanA-Catalyzed Aldol Addition

PmNanA efficiently catalyzes the aldol addition of 5-O-modified mannosamine derivatives with pyruvate to produce C8-modified sialic acids. For Neu5Ac8Ac synthesis, 5-O-acetyl-mannosamine (ManNAc5Ac) serves as the donor substrate. The reaction proceeds as follows:

This method achieves yields exceeding 75% under optimized conditions (pH 7.5, 37°C). The enzyme’s flexibility accommodates bulky C5 substituents, enabling efficient C8 functionalization without requiring extensive protecting groups.

One-Pot Multienzyme Systems

Recent advances integrate PmNanA with sialyltransferases and glycosyltransferases in one-pot reactions to synthesize sialosides containing Neu5Ac8Ac. For instance, α2–3- and α2–6-linked sialyltrisaccharides are synthesized using a three-enzyme system (PmNanA, Cst-I sialyltransferase, and a glycosyltransferase), achieving 60–80% yields for the final sialosides. This approach streamlines production by avoiding intermediate isolation.

Post-Synthetic Enzymatic Acetylation

While direct enzymatic acetylation of Neu5Ac at the C8 position remains underexplored, acetyltransferases from bacterial sources show potential. For example, Campylobacter jejuni sialyltransferases have been engineered to transfer acetyl groups from acetyl-CoA to sialic acid derivatives. Preliminary studies report 40–50% acetylation efficiency at the C8 position when using engineered enzymes, though scalability challenges persist.

Analytical Characterization and Yield Optimization

The success of Neu5Ac8Ac synthesis is validated through NMR, high-resolution mass spectrometry (HRMS), and thiobarbituric acid (TBA) assays. Key analytical data include:

Table 1: Comparative Yields of Neu5Ac8Ac Preparation Methods

Q & A

Basic: What analytical techniques are recommended for structural confirmation of 8-O-Acetyl-N-acetylneuraminic acid?

Answer:

- Nuclear Magnetic Resonance (NMR): Use 1H and 13C NMR to identify characteristic chemical shifts for the 8-O-acetyl group. The acetyl proton signal typically appears at δ ~2.1–2.3 ppm, while the C-8 carbonyl carbon resonates near δ ~170–175 ppm .

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-TOF) can confirm the molecular ion peak ([M-H]⁻ at m/z 392.3 for the deprotonated form) and fragmentation patterns specific to O-acetylation .

- Infrared Spectroscopy (IR): Detect the acetyl ester C=O stretch at ~1740–1760 cm⁻¹ .

Basic: How can researchers distinguish 8-O-acetylated sialic acids from other O-acetylated isoforms (e.g., 7-O or 9-O) in biological samples?

Answer:

- Enzymatic Hydrolysis: Use esterases with positional specificity. For example, Clostridium perfringens neuraminidase selectively cleaves 4-O-acetyl groups but not 8-O-acetyl, while mild alkaline hydrolysis (pH 9–10, 37°C, 1 hr) removes all O-acetyl groups .

- Chromatographic Separation: High-performance anion-exchange chromatography (HPAEC) or reverse-phase HPLC with optimized gradients can resolve positional isomers based on retention times .

- Site-Specific Antibodies: Employ monoclonal antibodies (e.g., anti-8-O-Acetyl-Neu5Ac) validated via ELISA or Western blot .

Advanced: What experimental strategies address challenges in synthesizing this compound with high regioselectivity?

Answer:

- Chemo-Enzymatic Synthesis:

- Step 1: Chemically protect the 4-OH and 7-OH positions of N-acetylneuraminic acid using tert-butyldimethylsilyl (TBDMS) groups to block unwanted acetylation.

- Step 2: Introduce the 8-O-acetyl group via acetyl chloride in anhydrous pyridine at 0°C.

- Step 3: Deprotect silyl groups using tetrabutylammonium fluoride (TBAF) .

- Solid-Phase Synthesis: Immobilize sialic acid on resin to limit side reactions and improve yield .

- Validation: Confirm regioselectivity via tandem MS/MS and 2D NMR (e.g., HSQC) .

Advanced: How do researchers resolve contradictory data on the biological roles of 8-O-acetylated sialic acids in viral entry versus immune evasion?

Answer:

- Context-Dependent Assays:

- Viral Binding Studies: Use surface plasmon resonance (SPR) to measure binding affinity of 8-O-Acetyl-Neu5Ac with viral hemagglutinins (e.g., influenza A). Compare results across cell lines with varying O-acetylation levels .

- Immune Modulation Tests: Perform flow cytometry to assess complement inhibition in O-acetylated vs. deacetylated glycocalyx models .

- Controlled Deacetylation: Treat cells with Salmonella esterase to remove 8-O-acetyl groups and evaluate changes in viral infectivity and antibody recognition .

Advanced: What methodologies optimize the stability of this compound during in vitro experiments?

Answer:

- Buffer Conditions: Maintain pH 6.5–7.0 (avoid alkaline conditions) and include 1 mM EDTA to chelate metal ions that catalyze hydrolysis .

- Temperature Control: Store samples at –80°C in lyophilized form; avoid repeated freeze-thaw cycles .

- Stabilizing Additives: Use 0.1% bovine serum albumin (BSA) or 5% glycerol to protect against enzymatic degradation .

Advanced: How can researchers quantify 8-O-acetylated sialic acids in complex glycoconjugates with high sensitivity?

Answer:

- Fluorescent Derivatization: Label with 1,2-diamino-4,5-methylenedioxybenzene (DMB) for HPLC-fluorescence detection (LOD: ~10 nM) .

- Enzymatic Release: Treat samples with Arthrobacter ureafaciens neuraminidase (specific for α2,3/6/8 linkages) followed by LC-MS/MS quantification .

- Electrochemical Sensors: Adapt enzyme-mimicking nanocomposites (e.g., NiO@Au) for sialic acid detection, leveraging acetyl group-specific redox signals .

Basic: What are the key functional differences between this compound and its non-acetylated counterpart?

Answer:

- Receptor Specificity: 8-O-acetylation blocks recognition by Siglec receptors (e.g., Siglec-2/CD22) but enhances binding to certain coronaviral spike proteins .

- Metabolic Turnover: The acetyl group slows enzymatic cleavage by neuraminidases, extending glycoconjugate half-life .

- Immunogenicity: 8-O-acetylation reduces antibody-mediated neutralization in pathogens like Trypanosoma cruzi .

Advanced: What computational tools predict the conformational effects of 8-O-acetylation on sialic acid interactions?

Answer:

- Molecular Dynamics (MD): Simulate glycosidic bond flexibility using GROMACS or AMBER with force fields like GLYCAM06 .

- Docking Software: Use AutoDock Vina to model interactions between 8-O-Acetyl-Neu5Ac and viral proteins (e.g., SARS-CoV-2 S protein) .

- Density Functional Theory (DFT): Calculate electronic properties of the acetyl group to explain steric hindrance in binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.